molecular formula C9H14N2O B12504918 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one

2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one

Cat. No.: B12504918
M. Wt: 166.22 g/mol
InChI Key: SRHBKGSPEPCORR-UHFFFAOYSA-N
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Description

2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a six-membered heterocyclic core with a ketone group at position 4 and alkyl substituents at positions 2 (ethyl) and 6 (isopropyl). Pyrimidinones are pivotal in medicinal and agrochemical research due to their structural versatility and bioactivity. Its alkyl substituents likely enhance lipophilicity, influencing solubility and membrane permeability, which are critical for pharmacokinetic properties .

Properties

IUPAC Name

2-ethyl-4-propan-2-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-4-8-10-7(6(2)3)5-9(12)11-8/h5-6H,4H2,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHBKGSPEPCORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=O)N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with isopropylamine in the presence of a base, followed by cyclization with formamide. The reaction conditions usually require heating and the use of solvents like ethanol or methanol to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the pyrimidine ring.

Scientific Research Applications

2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs vary in substituent type and position, significantly altering physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference CAS/Evidence
2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one 2-ethyl, 6-isopropyl 194.23 (calc.) High lipophilicity (predicted) N/A (Target Compound)
6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one 6-methyl, 2-CF₃ 180.12 Enhanced electronegativity 2557-79-1
2-Amino-6-methylpyrimidin-4(1H)-one 2-amino, 6-methyl 139.15 Hydrogen-bonding capacity 3977-29-5
5-Ethyl-6-hydroxy-3-(4-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one 5-ethyl, 6-hydroxy, 3-aryl, 2-SH 306.36 Antioxidant/chelating potential 1240526-41-3
2-Amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one Thieno-fused core, 5-iodo, 6-ethyl 349.15 Antitumor/antibacterial applications Scheme 1

Key Observations:

  • Alkyl vs. Functional Groups: The target compound’s ethyl and isopropyl groups contrast with electronegative substituents (e.g., CF₃ in CAS 2557-79-1), which may reduce metabolic stability but improve membrane permeability .
  • Thieno-Fused Derivatives: Thieno[2,3-d]pyrimidin-4(3H)-ones () exhibit enhanced planarity and π-stacking capacity, favoring DNA intercalation in antitumor agents. The absence of a thieno ring in the target compound likely reduces such interactions .
  • Sulfanyl groups () may confer antioxidant or metal-chelating activity .

Biological Activity

2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one, supported by recent research findings and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes essential for cell wall synthesis, leading to cell lysis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-oneStaphylococcus aureus16 µg/mL
2-Ethyl-6-(propan-2-yl)pyrimidin-4(3H)-oneEscherichia coli32 µg/mL

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential therapeutic role in treating inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha25050
IL-630075

Anticancer Activity

Recent studies have explored the anticancer properties of this compound, particularly its ability to induce apoptosis in cancer cells. In a study involving various cancer cell lines, it was found that the compound inhibited cell proliferation and induced apoptosis via the mitochondrial pathway.

Cancer Cell LineIC50 (µM)
HeLa15
MCF720

Structure–Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. The SAR analysis indicates that modifications at specific positions on the pyrimidine ring can enhance potency and selectivity against targeted biological pathways. For instance, substituents at the 2 and 6 positions significantly affect the compound's binding affinity to target enzymes.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of various pyrimidine derivatives, including 2-ethyl-6-(propan-2-yl)pyrimidin-4(3H)-one, against a panel of pathogens revealed promising results, with activity against resistant strains of bacteria.
  • Inflammation Model : In vivo studies using animal models of inflammation demonstrated that treatment with this compound resulted in reduced edema and inflammatory markers, showcasing its potential as an anti-inflammatory agent.
  • Cancer Research : Clinical trials are underway to evaluate the efficacy of this compound in combination therapies for cancer treatment, focusing on its synergistic effects with existing chemotherapeutics.

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